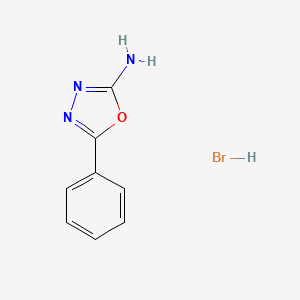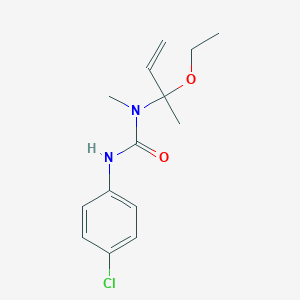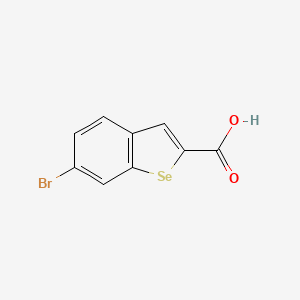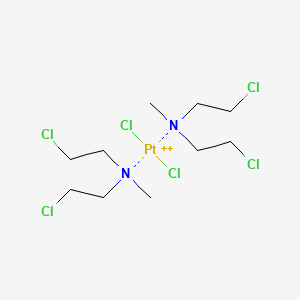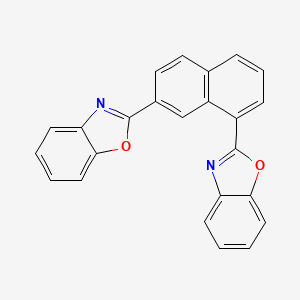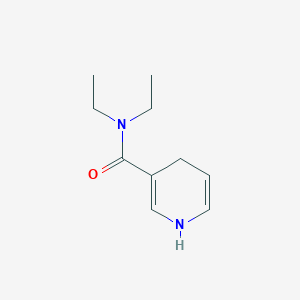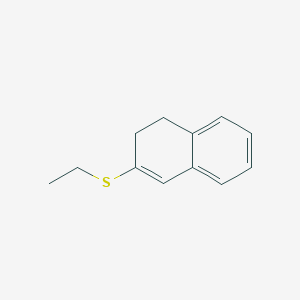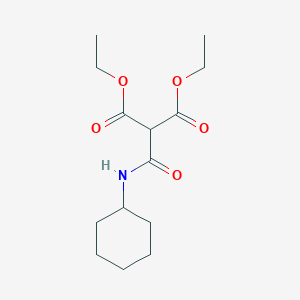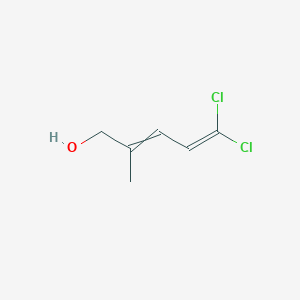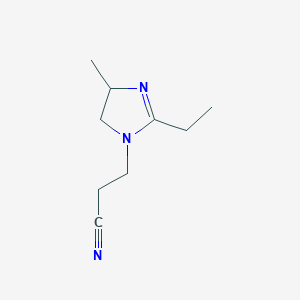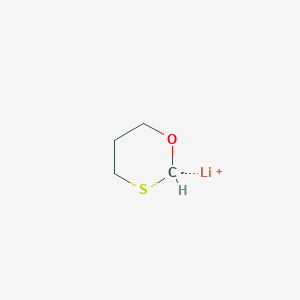
1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- is a complex organic compound with the molecular formula C17H24N2O2 It is characterized by the presence of an indanamine core, a morpholinobutyryl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- typically involves multiple steps. One common approach is to start with the indanamine core and introduce the morpholinobutyryl group through a series of reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted products .
Scientific Research Applications
1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug candidate.
Mechanism of Action
The mechanism of action of 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- include:
N-(2-Morpholinobutyryl)-1-indanamine: This compound shares a similar structure but differs in the position of the phenyl group.
N-(Indan-1-yl)-2-morpholinobutyramide: This compound has a similar core structure but different functional groups.
Uniqueness
1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
63992-13-2 |
|---|---|
Molecular Formula |
C23H28N2O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-morpholin-4-yl-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)butanamide |
InChI |
InChI=1S/C23H28N2O2/c26-22(11-6-12-25-13-15-27-16-14-25)24-23-20-10-5-4-9-19(20)17-21(23)18-7-2-1-3-8-18/h1-5,7-10,21,23H,6,11-17H2,(H,24,26) |
InChI Key |
SMRGKYMIPDMJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC(=O)NC2C(CC3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


